Dimethylallyl phosphate

CAS No.:

Cat. No.: VC1897464

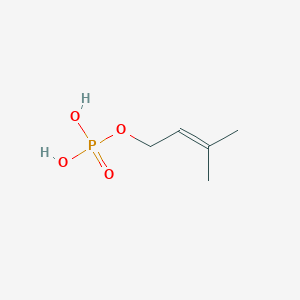

Molecular Formula: C5H11O4P

Molecular Weight: 166.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11O4P |

|---|---|

| Molecular Weight | 166.11 g/mol |

| IUPAC Name | 3-methylbut-2-enyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h3H,4H2,1-2H3,(H2,6,7,8) |

| Standard InChI Key | MQCJHQBRIPSIKA-UHFFFAOYSA-N |

| SMILES | CC(=CCOP(=O)(O)O)C |

| Canonical SMILES | CC(=CCOP(=O)(O)O)C |

Introduction

Chemical Structure and Properties

Dimethylallyl pyrophosphate (DMAPP) is characterized by a unique chemical structure consisting of a dimethylallyl group attached to a pyrophosphate moiety. This compound serves as a key building block in isoprenoid biosynthesis.

Molecular Identity

DMAPP possesses distinctive chemical characteristics that enable its participation in various biochemical reactions.

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₂O₇P₂ |

| Average Molecular Weight | 246.0921 |

| Monoisotopic Mass | 246.005825762 |

| CAS Number | 358-72-5 |

| IUPAC Name | ({hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}oxy)phosphonic acid |

| Traditional Name | Dimethylallyl diphosphate |

| InChI Key | CBIDRCWHNCKSTO-UHFFFAOYSA-N |

DMAPP is typically provided as the tris-ammonium salt in commercial preparations . The chemical structure features a dimethylallyl group (3-methylbut-2-en-1-yl) linked to a diphosphate moiety, which is crucial for its biological reactivity .

Physical and Chemical Properties

From a physicochemical perspective, DMAPP exhibits properties that influence its biological behavior and reactivity.

| Property | Characteristic |

|---|---|

| Physical State | Solid |

| Charge | -2 |

| Melting Point | 234-238°C |

| Solubility | Practically insoluble in water; very hydrophobic |

| Chemical Class | Isoprenoid phosphate |

DMAPP belongs to the class of organic compounds known as isoprenoid phosphates, which are prenol lipids containing a phosphate group linked to an isoprene (2-methylbuta-1,3-diene) unit . Its hydrophobicity and charge characteristics are important determinants of its interactions with enzymes and cellular components.

Biosynthesis and Metabolism

DMAPP is synthesized through distinct pathways across different domains of life, highlighting the evolutionary conservation of isoprenoid metabolism.

Biosynthetic Pathways

Two main pathways lead to the formation of DMAPP in nature, with different organisms utilizing different routes.

| Pathway | Organisms | Description |

|---|---|---|

| Mevalonate (MVA) Pathway | Eukaryotes, fungi, some gram-positive bacteria | Begins with acetyl-CoA; involves HMG-CoA reductase to form mevalonic acid |

| Non-mevalonate (MEP) Pathway | Gram-negative bacteria, some gram-positive bacteria | Alternative pathway also known as 2-C-methyl-D-erythritol-4-phosphate pathway |

| Modified Mevalonate Pathway | Most archaea | Archaeal-specific pathway with unique enzymes |

In the mevalonate pathway, acetyl-CoA undergoes a series of transformations to form isopentenyl diphosphate (IPP), which is subsequently isomerized to DMAPP by the enzyme isopentenyl-diphosphate delta-isomerase (IDI1) . The archaeal mevalonate pathway represents a modified version with unique enzymes such as anhydromevalonate phosphate decarboxylase (AMPD) .

Enzymatic Conversions

DMAPP participates in several enzymatic reactions that are central to isoprenoid metabolism.

| Enzyme | Reaction | Function |

|---|---|---|

| Isopentenyl-diphosphate Delta-isomerase (IDI1) | IPP → DMAPP | Catalyzes the 1,3-allylic rearrangement of IPP to DMAPP |

| Farnesyl Pyrophosphate Synthase | DMAPP + IPP → Geranyl diphosphate | Catalyzes sequential condensation reactions |

| Geranylgeranyl Pyrophosphate Synthase | DMAPP + 3IPP → Geranylgeranyl diphosphate | Required for membrane attachment of proteins |

| tRNA Dimethylallyltransferase | DMAPP + tRNA → N6-(dimethylallyl)adenosine-tRNA | Catalyzes the transfer of dimethylallyl group to tRNA |

The enzymatic conversion of IPP to DMAPP by IDI1 is particularly important, as it creates the electrophilic allylic isomer needed for chain elongation reactions in isoprenoid biosynthesis . Additionally, specific Nudix hydrolases can hydrolyze DMAPP, converting the terminal diphosphate group into a phosphate group .

Biological Functions

DMAPP plays crucial roles in numerous biological processes across all domains of life, serving as a precursor for a wide range of essential biomolecules.

Isoprenoid Biosynthesis

As a fundamental building block, DMAPP contributes to the biosynthesis of diverse isoprenoid compounds.

| Product Class | Examples | Biological Significance |

|---|---|---|

| Prenylated Proteins | Ras, Rho GTPases | Cell signaling, membrane association |

| Membrane Components | Archaeal lipids | Membrane stability and function |

| Terpenes | Carotenoids, dolichols | Antioxidants, protein glycosylation |

| Sterol Precursors | Farnesyl pyrophosphate | Cholesterol biosynthesis |

| Coenzymes | Prenylated flavin mononucleotide | Electron transfer in metabolic pathways |

DMAPP serves as the initiating unit for the biosynthesis of isoprenoid compounds, which are essential components in all cells . In the yeast Saccharomyces cerevisiae, DMAPP participates in reactions leading to geranyl diphosphate, farnesyl diphosphate, and geranylgeranyl diphosphate, which are critical for various cellular processes .

tRNA Modification

DMAPP plays a specific role in the modification of transfer RNA (tRNA) molecules.

The enzyme tRNA dimethylallyltransferase catalyzes the transfer of a dimethylallyl group from DMAPP onto the adenine at position 37 of both cytosolic and mitochondrial tRNAs, leading to the formation of N6-(dimethylallyl)adenosine (i6A) . This modification is important for proper tRNA function and translation fidelity.

Physiological and Pathological Roles

Recent research has uncovered unexpected roles for DMAPP in physiological processes, particularly in pain sensation and inflammation.

Pain Sensation and Inflammation

DMAPP has been identified as a modulator of transient receptor potential (TRP) ion channels, with implications for pain perception.

| Effect | Mechanism | Consequence |

|---|---|---|

| TRPV4 Activation | Direct activation at μM concentrations | Nociceptive effects, pain sensation |

| TRPV3 Inhibition | Inhibition of camphor-induced activation | Modulation of thermosensation |

| Acute Inflammation | TRPV4-dependent mechanism | Inflammatory response |

| Mechanical Hypersensitivity | TRPV4-dependent mechanism | Enhanced pain perception |

Research has demonstrated that intraplantar injection of DMAPP acutely elicits nociceptive flinches that can be prevented by pretreatment with TRPV4 blockers, indicating that DMAPP functions as a pain-producing molecule through TRPV4 activation . Furthermore, DMAPP can induce acute inflammation and noxious mechanical hypersensitivities in a TRPV4-dependent manner, suggesting potential roles in inflammatory conditions .

Microbial Metabolism

DMAPP metabolism plays important roles in microbial physiology, particularly in archaea.

In the methanogenic archaeon Methanosarcina mazei, a specialized Nudix hydrolase (MM_2582) shows higher hydrolase activity toward DMAPP and short-chain prenyl diphosphates than toward nucleosidic compounds . This enzyme preferentially acts on IPP and DMAPP, suggesting its involvement in the biosynthesis of prenylated flavin mononucleotide, a coenzyme required in the archaea-specific modified mevalonate pathway .

Synthetic and Analytical Methods

Various methods have been developed for the synthesis and analysis of DMAPP, enabling research into its biological roles.

Chemical Synthesis

Synthetic approaches have been established to produce DMAPP, including radiolabeled variants for metabolic studies.

One documented approach involves preparing 3,3-dimethylallyl pyrophosphate labeled with 3H on C-1 from the corresponding acid. This synthesis proceeds through esterification, reduction of the methyl ester with LiAl3H4, and pyrophosphorylation of the radioactive alcohol . The products can be purified by ion-exchange chromatography, yielding a single radioactive compound. The identity and purity of the synthesized DMAPP can be confirmed through phosphorus analysis and gas chromatography .

Analytical Methods

Several analytical techniques are employed to detect and quantify DMAPP in biological samples.

| Technique | Application | Advantage |

|---|---|---|

| Ion-exchange Chromatography | Purification | Effective separation based on charge |

| Gas Chromatography | Identification | High resolution for volatile derivatives |

| Phosphorus Analysis | Quantification | Specific for phosphate-containing compounds |

| Mass Spectrometry | Structure confirmation | Detailed structural information |

These analytical methods are essential for studying the metabolism and biological functions of DMAPP in various experimental systems.

Research Applications and Future Directions

The unique properties and biological roles of DMAPP open up various research applications and future directions.

Biotechnological Applications

DMAPP's role in isoprenoid biosynthesis has implications for biotechnological applications.

Engineered pathways for DMAPP production could enable the biosynthesis of valuable isoprenoid compounds, such as biofuels, pharmaceuticals, and fine chemicals . Exploring the diversity of DMAPP-utilizing enzymes across different organisms might reveal novel biocatalysts for specific chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume